N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Description
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10F3NO3S2 and its molecular weight is 337.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, due to its complex molecular structure, finds application in the synthesis of compounds with significant biochemical activities. For example, derivatives of benzenesulfonamide, such as those incorporating triazole moieties, have shown to be highly effective carbonic anhydrase inhibitors. These compounds have been synthesized and evaluated for their potential in lowering intraocular pressure in glaucoma models, showcasing the therapeutic applications of benzenesulfonamide derivatives in ophthalmology (Nocentini et al., 2016).
Anticancer and Antiviral Properties
The synthesis and characterization of celecoxib derivatives, including those related to this compound, have revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings indicate the versatility of benzenesulfonamide derivatives in developing therapeutic agents for a range of conditions, further highlighting the compound's utility in medicinal chemistry (Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrase Isoforms
Research into benzenesulfonamides incorporating flexible triazole moieties has underscored their potential as inhibitors of human carbonic anhydrase isoforms, which are physiologically relevant to conditions like glaucoma. These compounds exhibit low nanomolar or subnanomolar inhibitory activity against certain isoforms, providing insight into their therapeutic potential in treating diseases associated with carbonic anhydrase (Nocentini et al., 2016).
Role in Synthesis of Antimycobacterial Agents
The synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioueido)benzenesulfonamides has been explored, demonstrating significant activity against Mycobacterium tuberculosis. This research illustrates the potential use of benzenesulfonamide derivatives in addressing infectious diseases, particularly tuberculosis, showcasing their broad spectrum of applicability in drug development (Ghorab et al., 2017).
Development as Nonsteroidal Progesterone Receptor Antagonists
Further, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds play key roles in various physiological systems, including the female reproductive system. Their development signifies the compound's importance in creating new treatments for diseases such as uterine leiomyoma and breast cancer, marking another significant application in therapeutic development (Yamada et al., 2016).
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-7-9-5-6-20-8-9/h1-6,8,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAJWLLMITKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.